Hypecoumine
Overview
Description
Hypecoumine is an alkaloid that was isolated from a traditional Tibetan drug Hypecoum leptocarpum . It is a derivative of Decumbenine, an alkaloid extracted from the Corydalis decumbens species . The chemical formula of Hypecoumine is C19H11NO6 .
Molecular Structure Analysis
The molecular structure of Hypecoumine was elucidated based on spectroscopic analysis (UV, IR, MS and IHNMR) . More detailed information about its molecular structure might be available in specialized chemical databases or scientific literature.Physical And Chemical Properties Analysis
Hypecoumine has a molecular weight of 349.29 . Predicted properties include a boiling point of 622.3±55.0 °C and a density of 1.588±0.06 g/cm3 . Its pKa is predicted to be 4.30±0.20 .Scientific Research Applications
Natural Products in Drug Discovery
Advancements in translational research using natural products for intervention strategies in various diseases, including cancer, cardiovascular, neurological, and metabolic diseases, are significant. Natural products in drug discovery offer insights into molecular mechanisms of various conditions. This Research Topic compiles articles from prominent scientists, covering a wide range of natural products and their applications in disease treatment and understanding molecular mechanisms (Shaikh, Sathaye & Wan Ahmad, 2022).
Photodynamic Therapy of Cancer
Hypericin, a natural photosensitizing pigment, potentially applicable in photodynamic therapy for cancer, demonstrates significant properties when dissolved in dimethylsulfoxide (DMSO). Studies using fluorescence spectroscopy and diffusion coefficient measurements explore the self-association of Hypericin molecules in DMSO/water mixtures, indicating its utility in medical applications (Bánó et al., 2011).
Modulating Cortical Plasticity
Research on Hypericum perforatum (HYP) extract, used for treating mild-to-moderate depression, reveals its impact on cortical plasticity. A study exploring the effects of HYP extract on corticospinal excitability and plasticity in humans indicates its potential modulatory effects, offering insights into its neurological applications (Concerto et al., 2017).
Anti-Oxidation and Cell Protection
Hyperoside, a flavonoid substance extracted from plants, has shown potential in anti-cancer, anti-inflammatory, and anti-oxidation activities. Studies have found that Hyperoside reduces injury in retinal vascular endothelial cells induced by high glucose, suggesting its therapeutic potential in diabetic retinopathy and other oxidative stress-related conditions (Wu et al., 2020).
Molecular Response in Photodynamic Therapy
Hypericin is a powerful natural photosensitizer used in photodynamic therapy (PDT). This therapy, when activated by light, destroys tumors mainly through the generation of reactive oxygen species. Studies on the molecular biological mechanisms post-photoactivation reveal various cellular responses, such as biostimulation, apoptosis, and necrosis, highlighting its significant role in cancer therapy (Krammer & Verwanger, 2012).
properties
IUPAC Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWZNJOVFBHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905236 | |
Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
CAS RN |
100163-16-4 | |
Record name | Hypecoumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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